6-chloro-3-methyl-1H-indole-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVDDDKAEPQDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441801-03-2 | |
| Record name | 6-chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a chlorinated phenylhydrazine and a methyl-substituted aldehyde or ketone. The reaction is usually carried out under reflux with acetic acid and hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process might include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
6-chloro-3-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs: Substitution at Position 3
Key Observations :
Halogenated Analogs: Variation in Chlorine Position
Key Observations :
Functional Group Modifications: Esters and Derivatives
Key Observations :
- Esterification (ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate ) increases molecular weight and alters pharmacokinetic properties .
Biological Activity
6-Chloro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This compound serves as a versatile building block for synthesizing more complex indole derivatives, which are known to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to bind with high affinity to multiple receptors, influencing various biochemical pathways. Indole derivatives typically exhibit a wide range of biological activities:
- Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells by interacting with proteins involved in cell survival, such as Mcl-1, a member of the Bcl-2 family that inhibits apoptosis .
- Antimicrobial Activity : The compound has demonstrated potential against various pathogens, contributing to its evaluation as an antimicrobial agent.
- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication by targeting viral integrase, an essential enzyme for the life cycle of viruses like HIV .
Anticancer Studies
Recent studies have explored the anticancer properties of this compound. In vitro assays have revealed significant antiproliferative effects on various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T47D | 0.9 | Induces apoptosis via caspase activation |
| Tricyclic indole derivatives | Mcl-1 | <10 | Binds selectively to Mcl-1, inhibiting anti-apoptotic function |
Antimicrobial and Antiviral Studies
The compound's ability to inhibit microbial growth and viral replication has been documented. For example, indole derivatives have been evaluated for their effectiveness against HIV integrase, showcasing promising results that suggest their potential as antiviral agents .
Case Study 1: Anticancer Activity
A study investigating the structure-activity relationship (SAR) of various indole derivatives found that modifications at the 6-position of the indole ring enhanced binding affinity and antiproliferative activity against T47D breast cancer cells. The most potent compounds exhibited GI50 values below 1 µM, demonstrating their efficacy compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antiviral Activity
Research focused on the design and synthesis of indole-2-carboxylic acid derivatives revealed that certain compounds effectively inhibited HIV integrase strand transfer. One derivative showed an IC50 value of 3.11 µM, highlighting its potential as a lead compound for developing new antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
